Methyl 3-azido-2-(azidomethyl)propanoate
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Overview
Description
Methyl 3-azido-2-(azidomethyl)propanoate is an organic compound with the molecular formula C₅H₈N₆O₂ It is characterized by the presence of two azido groups and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-azido-2-(azidomethyl)propanoate can be synthesized through a multi-step process. One common method involves the reaction of 3-bromo-2-(bromomethyl)propanoic acid methyl ester with sodium azide. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) at elevated temperatures. The azide groups are introduced through nucleophilic substitution reactions, replacing the bromine atoms with azido groups .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-azido-2-(azidomethyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
Methyl 3-azido-2-(azidomethyl)propanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with azido groups for subsequent click chemistry reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of methyl 3-azido-2-(azidomethyl)propanoate primarily involves its azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages. The azido groups can also be reduced to amines, which can then interact with various biological targets. The specific molecular targets and pathways depend on the context of its application, such as drug development or bioconjugation .
Comparison with Similar Compounds
Methyl 3-azido-2-(azidomethyl)propanoate can be compared with other azido-containing compounds, such as:
- Methyl 3-azido-2-(boc-amino)propanoate
- Methyl 3-azido-2-methylidenehexanoate
- Methyl 3-azido-2-methylidenebutanoate
These compounds share the azido functional group but differ in their additional substituents and overall structure.
Properties
CAS No. |
159029-60-4 |
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Molecular Formula |
C5H8N6O2 |
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 3-azido-2-(azidomethyl)propanoate |
InChI |
InChI=1S/C5H8N6O2/c1-13-5(12)4(2-8-10-6)3-9-11-7/h4H,2-3H2,1H3 |
InChI Key |
GMPCGAPCLXDQQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CN=[N+]=[N-])CN=[N+]=[N-] |
Origin of Product |
United States |
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